N-(4-nitrophenyl)-3-pivalamidobenzofuran-2-carboxamide
Description
Properties
IUPAC Name |
3-(2,2-dimethylpropanoylamino)-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5/c1-20(2,3)19(25)22-16-14-6-4-5-7-15(14)28-17(16)18(24)21-12-8-10-13(11-9-12)23(26)27/h4-11H,1-3H3,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMUDINCFDDDSOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-nitrophenyl)-3-pivalamidobenzofuran-2-carboxamide typically involves multiple steps One common method starts with the preparation of the benzofuran core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditionsThe final step involves the nitration of the phenyl ring to introduce the nitro group, which can be carried out using a mixture of concentrated nitric acid and sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(4-nitrophenyl)-3-pivalamidobenzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The nitro group can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Potassium permanganate or chromium trioxide.
Substitution: Sodium methoxide or other strong nucleophiles.
Major Products Formed
Reduction: Formation of N-(4-aminophenyl)-3-pivalamidobenzofuran-2-carboxamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-nitrophenyl)-3-pivalamidobenzofuran-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of N-(4-nitrophenyl)-3-pivalamidobenzofuran-2-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the benzofuran ring system can interact with various enzymes and receptors. The pivalamide group may enhance the compound’s stability and bioavailability. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-(3-Methylbenzamido)-N-(4-Nitrophenyl)-1-Benzofuran-2-Carboxamide
Key Differences :
- Substituent at Position 3 : The analog features a 3-methylbenzamido group instead of the pivalamido group.
- Molecular Weight : 415.41 g/mol (analog) vs. an estimated 444.44 g/mol for the target compound (due to the bulkier pivalamido group).
Table 1: Structural and Physicochemical Comparison
Benzofuran-2-Carboxamide Derivatives with Piperazine Moieties
A piperazine-containing benzofuran-2-carboxamide (Compound 31 in ) shares the benzofuran core but differs in substituents:
Table 2: Comparison with Piperazine-Modified Analogs
Thiadiazole Derivatives ()
While structurally distinct, thiadiazole derivatives (e.g., Compound 14) highlight the role of substituents in antimicrobial activity:
- Activity Data : Compound 14 showed superior antibacterial activity against Bacillus mycoides compared to controls, suggesting that electron-withdrawing groups (e.g., nitro) enhance activity .
- Relevance to Target Compound : The 4-nitrophenyl group in the target compound may similarly improve antimicrobial potency, though this requires experimental validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
